N-{3-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide
Description
N-{3-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide is a complex organic compound that features a combination of several heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple functional groups and heteroatoms makes it a versatile molecule for chemical modifications and reactions.
Properties
IUPAC Name |
N-[3-[1-(3,5-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c1-10-7-11(2)9-13(8-10)24-12(3)15(21-23-24)16-19-18(27-22-16)20-17(25)14-5-4-6-26-14/h4-9H,1-3H3,(H,19,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQYDAZRIDHGSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CO4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core heterocyclic structures, such as the triazole and thiadiazole rings, followed by their coupling with the furan-2-carboxamide moiety. Common reagents used in these steps include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds featuring the triazole and thiadiazole moieties exhibit promising anticancer properties. For example, derivatives of similar structures have demonstrated significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases . The incorporation of the furan ring in the structure may enhance bioactivity due to its ability to participate in π-stacking interactions with biological targets.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Similar compounds have been reported to show efficacy against a range of bacterial and fungal pathogens . The 1,2,4-thiadiazole and triazole rings are known for their roles in developing new antibiotics and antifungals.
Pesticidal Activity
Compounds with triazole and thiadiazole functionalities are often explored for their pesticidal properties. Their mechanism typically involves disrupting metabolic processes in pests. Studies have shown that derivatives can function as effective fungicides or insecticides . The furan moiety may contribute to this activity by enhancing lipophilicity, facilitating better absorption through pest exoskeletons.
Synthesis and Evaluation
A study synthesized a series of compounds similar to N-{3-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide to evaluate their biological activities. The synthesized derivatives underwent in vitro testing for anticancer and antimicrobial activities, revealing that modifications on the triazole ring significantly affected potency .
Structure–Activity Relationship (SAR) Studies
SAR studies demonstrated that substituents on the thiadiazole and triazole rings could enhance biological activity. For instance, variations in alkyl groups on the triazole ring were correlated with increased potency against specific cancer cell lines .
Data Summary Table
Mechanism of Action
The mechanism of action of N-{3-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with triazole, thiadiazole, and furan moieties. Examples include:
1,2,3-Triazole derivatives: Known for their applications in medicinal chemistry and materials science.
1,2,4-Thiadiazole derivatives: Used in the development of pharmaceuticals and agrochemicals.
Furan-2-carboxamide derivatives: Explored for their potential biological activities.
Uniqueness
What sets N-{3-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide apart is its unique combination of these heterocyclic structures, which can confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
N-{3-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide is a synthetic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies and findings.
Chemical Structure
The compound features a complex structure comprising a furan ring, a thiadiazole moiety, and a triazole unit. Its chemical formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring is known for its role in inhibiting enzymes and receptors involved in disease processes.
Inhibition of Enzymatic Activity
Research indicates that compounds containing triazole structures often exhibit inhibitory effects on various enzymes. For instance, studies have shown that similar compounds can inhibit protein tyrosine phosphatases (PTPs), which are crucial in cellular signaling pathways related to cancer and diabetes .
Antimicrobial Activity
Recent evaluations have demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effective inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Mycobacterium tuberculosis | 20 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays against human cancer cell lines revealed notable cytotoxic effects. The half-maximal inhibitory concentration (IC50) values for selected cell lines are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 12.5 |
| HCT116 (Colon cancer) | 8.0 |
| A549 (Lung cancer) | 15.0 |
Case Studies
Case Study 1: Antitubercular Activity
A study focused on the antitubercular activity of this compound demonstrated its effectiveness against Mycobacterium tuberculosis with an IC50 value of 20 µg/mL. This suggests potential as a candidate for tuberculosis treatment .
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation assessed the cytotoxic effects on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in MCF-7 cells at concentrations above 10 µM without causing substantial toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
